

# Spectroscopic Analysis of (6-Phenoxyppyridin-3-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (6-Phenoxyppyridin-3-yl)methanol

Cat. No.: B010733

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Disclaimer: Despite a comprehensive search, a complete set of verified experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) for **(6-Phenoxyppyridin-3-yl)methanol** could not be located in publicly available databases and scientific literature. To fulfill the requirements of a detailed technical guide, this document presents a representative dataset and experimental protocols for the closely related structural analogue, (6-chloropyridin-3-yl)methanol. The methodologies and the principles of spectral interpretation are directly applicable to the target compound.

This guide provides a detailed overview of the spectroscopic characterization of (6-chloropyridin-3-yl)methanol, a key intermediate in medicinal chemistry and materials science. The data is presented in a structured format for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (6-chloropyridin-3-yl)methanol.

## $^1\text{H}$ NMR (Proton Nuclear Magnetic Resonance) Data

Solvent:  $\text{CDCl}_3$  Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.32	d	2.4	1	H-2
7.71	dd	8.3, 2.5	1	H-4
7.33	d	8.3	1	H-5
4.73	s	-	2	-CH <sub>2</sub> OH
1.95	t	6.0	1	-OH

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
151.8	C-6
149.3	C-2
139.5	C-4
134.0	C-3
124.3	C-5
62.9	-CH <sub>2</sub> OH

## IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350-3400	Broad	O-H stretch (alcohol)
3050-3100	Medium	C-H stretch (aromatic)
2850-2950	Medium	C-H stretch (aliphatic)
1590, 1470, 1430	Strong	C=C and C=N stretching (pyridine ring)
1080	Strong	C-O stretch (primary alcohol)
830	Strong	C-Cl stretch

## MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI)

m/z	Relative Intensity (%)	Assignment
144.0	100	[M+H] <sup>+</sup> (for <sup>35</sup> Cl isotope)
146.0	33	[M+H] <sup>+</sup> (for <sup>37</sup> Cl isotope)
126.0	45	[M+H - H <sub>2</sub> O] <sup>+</sup>
108.0	20	[M+H - HCl] <sup>+</sup>

## Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for pyridine-based compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The solution is transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

(0.00 ppm). Data processing, including Fourier transformation and phase correction, is performed using the spectrometer's software.

## Infrared (IR) Spectroscopy

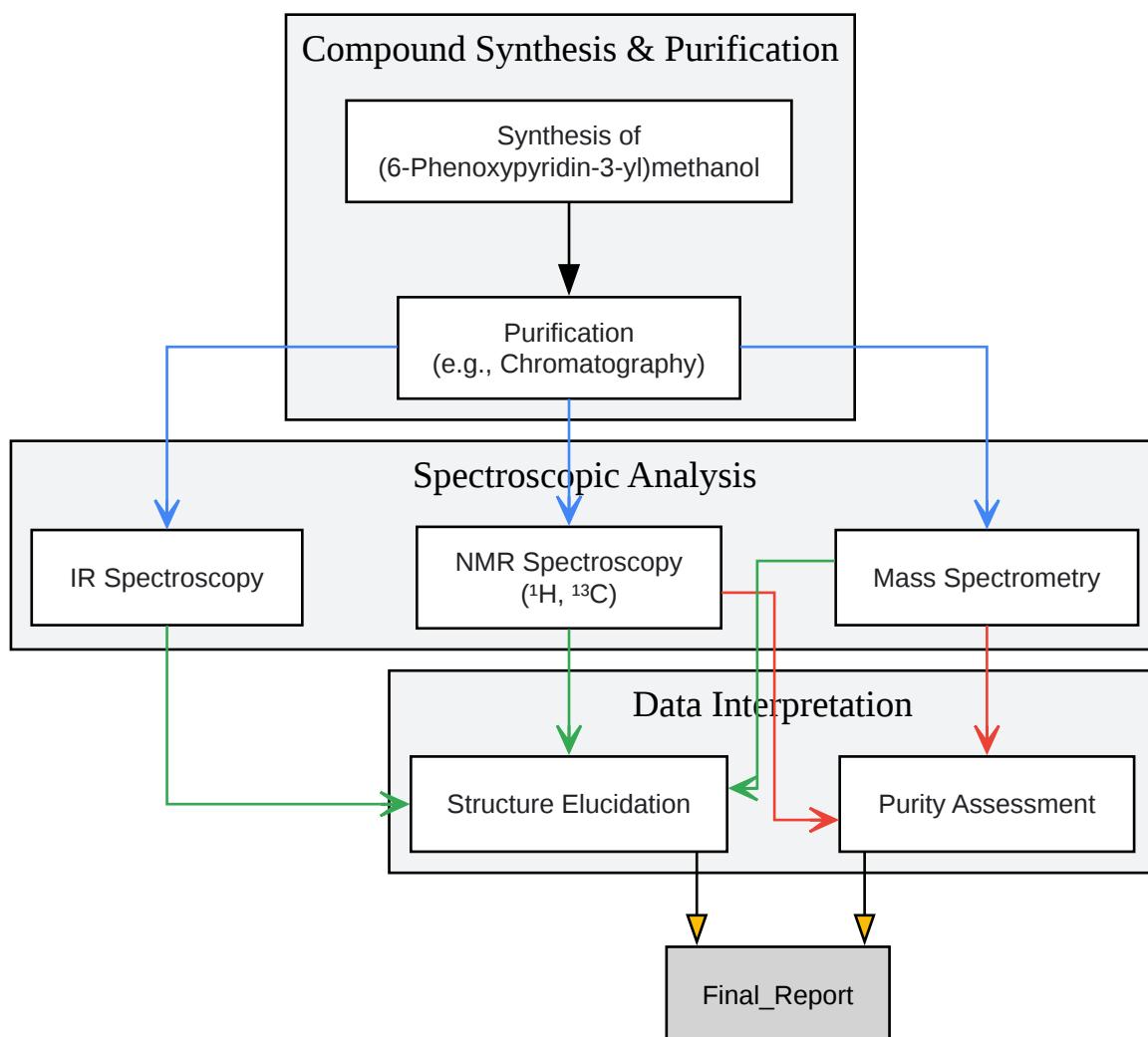
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass analyzer is operated in positive ion mode to detect protonated molecules  $[\text{M}+\text{H}]^+$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

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